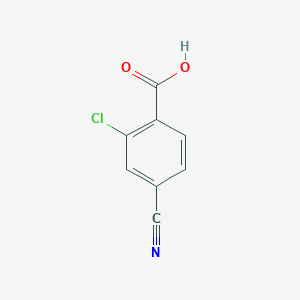

2-Chloro-4-cyanobenzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of “2-Chloro-4-cyanobenzoic acid” is not explicitly mentioned in the available resources. However, similar compounds like “4-Cyanobenzoic acid” can be synthesized by heating benzoic acid with HNO3 and H2SO43. Please consult a chemistry professional or a trusted source for the exact synthesis process.

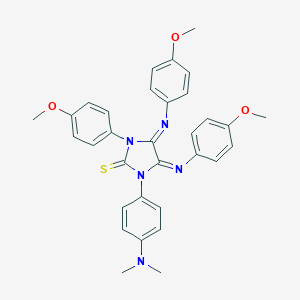

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-cyanobenzoic acid” is not directly available. However, the molecular formula is C8H4ClNO24. For a detailed molecular structure, please refer to a trusted chemical database or a chemistry professional.

Aplicaciones Científicas De Investigación

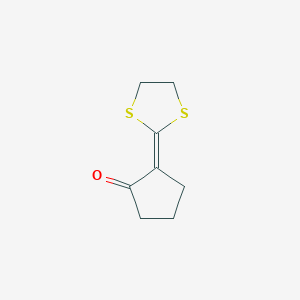

Tautomeric Equilibria Study : 2-Cyanobenzoic acids, closely related to 2-Chloro-4-cyanobenzoic acid, show interesting tautomeric equilibria in gas, solution, and solid phases. These equilibria were studied using mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, highlighting their importance in various scientific fields (Iglesias, Ruiz, & Allegretti, 2012).

Molecular Salts and Cocrystals : Research on 2-Chloro-4-nitrobenzoic acid, a compound structurally similar to 2-Chloro-4-cyanobenzoic acid, demonstrated its use as an antiviral agent and in immune deficiency diseases. A study explored its molecular salts and cocrystals, emphasizing the role of halogen bonds in these structures, which could be relevant for the design of pharmaceuticals and materials (Oruganti et al., 2017).

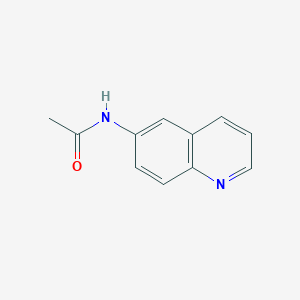

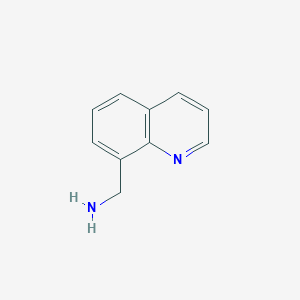

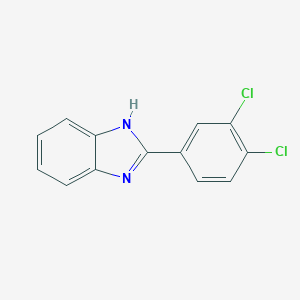

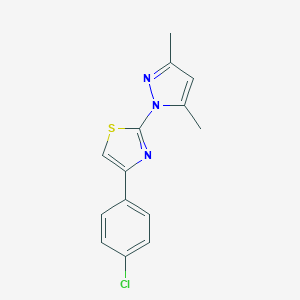

Heterocyclic Synthesis : 4-Chloro-2-fluoro-5-nitrobenzoic acid, with functional groups similar to those in 2-Chloro-4-cyanobenzoic acid, has been used as a building block for synthesizing various nitrogenous heterocycles, which are important in drug discovery. This compound facilitated the preparation of benzimidazoles, benzotriazoles, and other heterocycles (Křupková et al., 2013).

Photodecomposition Studies : Studies on chlorobenzoic acids, which share a chloro-substituent with 2-Chloro-4-cyanobenzoic acid, revealed their behavior under ultraviolet irradiation. This research could be relevant for understanding the photostability and decomposition pathways of similar compounds (Crosby & Leitis, 1969).

Polymorphic Systems Study : The polymorphic system of 2-chloro-4-nitrobenzoic acid, structurally related to 2-Chloro-4-cyanobenzoic acid, was investigated, providing insights into the solid-state behavior and crystal structures of such compounds (Barsky et al., 2008).

Fluorescent Emission in Coordination Polymers : A study on the coordination polymer of 4-cyanobenzoic acid, which shares the cyanobenzoic acid moiety with 2-Chloro-4-cyanobenzoic acid, showed strong blue fluorescent emission. This research suggests potential applications in materials science and sensing technologies (Yuan et al., 2001).

Direcciones Futuras

Please note that this information is based on the available resources and may not be fully accurate or complete. For detailed and accurate information, please refer to a trusted chemical database or consult a chemistry professional.

Propiedades

IUPAC Name |

2-chloro-4-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTROYYKGGOPEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-cyanobenzoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

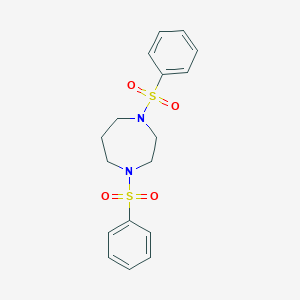

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)